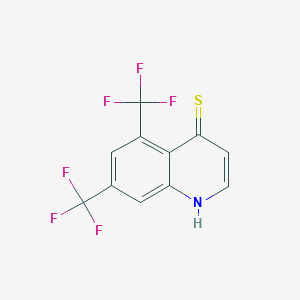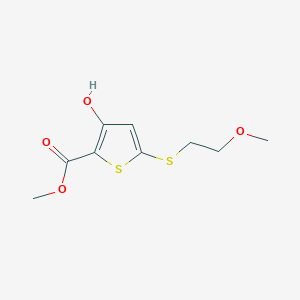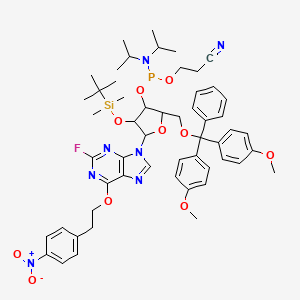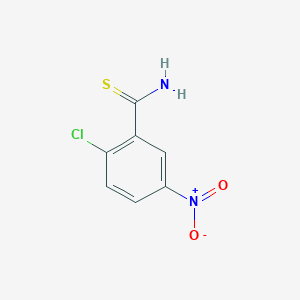
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the following steps:
Nitration: The starting material, 3,6-dihydro-2H-pyridine-1-carboxylic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Esterification: The nitrated product is then reacted with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-Amino-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid.
Applications De Recherche Scientifique
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: A reduced form of the compound with an amino group instead of a nitro group.
4-Bromo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: A halogenated derivative with a bromine atom at the 4-position.
3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: The parent compound without any substituents at the 4-position.
Uniqueness
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is unique due to the presence of both a nitro group and an ester group, which allows for diverse chemical reactivity and potential applications in various fields. The nitro group can be selectively reduced or substituted, providing a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C10H16N2O4 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
tert-butyl 4-nitro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h4H,5-7H2,1-3H3 |
Clé InChI |
WDZBNWKLJGVIJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CC1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)


![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)










